molecular formula C9H13IO3 B3002992 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one CAS No. 2138296-01-0

1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one

Cat. No. B3002992
CAS RN: 2138296-01-0
M. Wt: 296.104
InChI Key: MWPRICXBJXQRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one" is a spirocyclic compound, which is a class of organic compounds characterized by a unique structure where two rings are joined at a single atom. The structure of spiro compounds is known for its rigidity and the distinct chemical properties that arise from this conformation. Although the provided papers do not directly discuss "1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one", they do provide insights into the synthesis, structure, and biological activity of related spirocyclic compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of spirocyclic compounds is often complex due to the need to form two ring systems connected at a single atom. In the case of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, a series of novel compounds were synthesized and examined for their biological activity . Another related compound, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, was prepared using the Mannich reaction, which is a method for forming carbon-nitrogen bonds in the presence of formaldehyde and an amine . This method could potentially be adapted for the synthesis of "1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is crucial for their biological activity. NMR spectroscopy is a common technique used to confirm the structure of such compounds, as seen with the 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one . The stereochemistry of spirocyclic compounds can also be critical, as demonstrated by the diastereoselective synthesis of pheromone components of the wasp Paravespula vulgaris . Understanding the molecular structure of "1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one" would involve similar analytical techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions due to their functional groups and strained ring systems. The papers provided do not detail specific reactions for "1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one", but they do mention the biological activity of related compounds, which implies that these molecules can interact with biological targets through chemical reactions . The iodomethyl group in the compound of interest suggests potential for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures and the nature of their functional groups. While the papers do not provide specific data on the physical and chemical properties of "1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one", they do describe the biological activities of similar compounds, which can be indicative of their solubility, stability, and reactivity . For instance, the growth-regulating activity of a related compound suggests it has the appropriate solubility and stability to exert its effects in a biological context .

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one and related compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one, are essential bifunctional synthetic intermediates in organic chemistry. They have been widely used in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. These compounds are synthesized from different raw materials through various chemical processes, such as selective deketalization in acidic solution, demonstrating their versatility in organic synthesis (Zhang Feng-bao, 2006).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of these compounds, like 1-oxa-8-azaspiro[4.5]decanes, have been investigated for their potential as M1 muscarinic agonists. These agonists are explored for the symptomatic treatment of dementia, including Alzheimer's disease. They have shown effectiveness in vitro and in vivo for central muscarinic activities and have been modified to enhance their selectivity and effectiveness (S. Tsukamoto et al., 1995).

Application in Pheromone Synthesis

Certain derivatives, such as 1,6-dioxaspiro[4.5]decanes, play a significant role in synthesizing pheromones for insects like the wasp Paravespula vulgaris. These compounds are used to create diastereoselective routes for synthesizing pheromones, demonstrating their importance in the field of ecological and biological research (P. Zarbin et al., 2003).

Potential in Antiviral Research

Derivatives of 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one have been investigated for their antiviral properties, specifically against human coronaviruses and influenza viruses. Some of these derivatives demonstrated the ability to inhibit coronavirus replication, highlighting their potential use in antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Use in Biolubricant Synthesis

Novel compounds derived from 1,4-dioxaspiro[4.5]decanes have been synthesized from oleic acid for potential use as biolubricants. These compounds exhibit properties that make them suitable candidates for environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).

properties

IUPAC Name

1-(iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO3/c10-6-7-9(5-8(11)13-7)1-3-12-4-2-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPRICXBJXQRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)OC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.